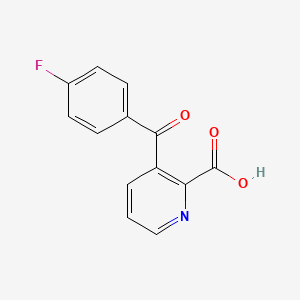

3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid

Cat. No. B8641519

M. Wt: 245.21 g/mol

InChI Key: DXWWGGURSIRFEP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04806535

Procedure details

A mixture of 2,3-pyridinedicarboxylic anhydride (9.0 g, 60.36 mmol) in 75 mL of fluorobenzene is warmed and stirred mechanically while AlCl3 (17.7 g, 0.132 mol) is added portionwise from a powder addition funnel over 20 m. The resulting mixture is heated to reflux for 24 hours, then allowed to cool and the excess fluorobenzene decanted. Quenching of the residue with ice water and 5% aqueous HCl generates a solid which is filtered and washed with hot H2O. The combined filtrates are evaporated to a final volume of ca. 250 mL, then heated to boiling and treated with a hot solution of 15% aqueous CuSO4 solution to precipitate a blue solid. The suspension is filtered and the resulting solid resuspended in H2O (75 mL) and treated with a stream of H2S gas until the initial blue color of the suspension subsides and is replaced by a black suspension. The solid is filtered with the aid of Celite and the filtrate evaporated to produce a tan solid which is recrystallized from H2O to obtain 3-(4-fluorobenzoyl)pyridine-2-carboxylic acid. M.P. 153.5°-155° C.

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=[O:8].[Al+3].[Cl-].[Cl-].[Cl-].[F:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[F:16][C:17]1[CH:22]=[CH:21][C:20]([C:7]([C:3]2[C:2]([C:10]([OH:9])=[O:11])=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:8])=[CH:19][CH:18]=1 |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C2C(=CC=C1)C(=O)OC2=O

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

17.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is warmed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added portionwise from a powder addition funnel over 20 m

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 24 hours

|

|

Duration

|

24 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess fluorobenzene decanted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Quenching of the residue with ice water and 5% aqueous HCl

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hot H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrates are evaporated to a final volume of ca. 250 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with a hot solution of 15% aqueous CuSO4 solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate a blue solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension is filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with a stream of H2S gas until the initial blue color of the suspension subsides

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid is filtered with the aid of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a tan solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized from H2O

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C(=O)C=2C(=NC=CC2)C(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |